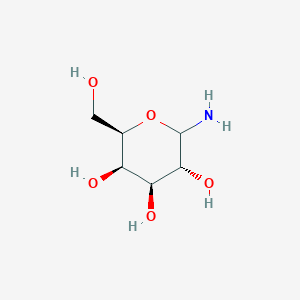

1-Amino-1-deoxy-beta-D-galactose

Description

Contextualization within Carbohydrate Chemistry and Amino Sugars

In the realm of carbohydrate chemistry, 1-amino-1-deoxy-beta-D-galactose is classified as an amino sugar and, more specifically, a glycosylamine. guidechem.comguidechem.com Unlike the more common N-acetylated amino sugars found in many biological systems, the free amino group at the anomeric position gives this molecule a distinct reactivity. Its basic structure consists of a galactose molecule with an amino group attached. guidechem.com This compound appears as a white solid and is soluble in water. guidechem.com

The synthesis of glycosylamines like this compound can be achieved by reacting the corresponding reducing sugar with ammonium (B1175870) hydrogencarbonate in concentrated ammonia (B1221849). researchgate.net This process, however, can lead to the formation of side products. researchgate.net The unique chemical properties of this compound, particularly the reactivity of its anomeric amino group, allow for its use in the chemical conjugation to other molecules, such as polymers, through the formation of an amide bond. researchgate.netnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C6H13NO5 | guidechem.comnih.gov |

| Molecular Weight | 179.17 g/mol | nih.govsumitbiomedical.com |

| CAS Number | 74867-91-7 | guidechem.comguidechem.com |

| Appearance | White solid | guidechem.com |

| Melting Point | 128-133°C | cookechem.com |

| Storage Temperature | 2-8°C | cookechem.com |

Significance in Glycobiology and Biochemical Research

The significance of this compound in glycobiology and biochemical research is multifaceted. It serves as a crucial building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. guidechem.comarborpharmchem.com For instance, it can be used to synthesize new antibiotic molecules and is a precursor for developing biologically active drug candidates, particularly in the fields of antibiotics, antivirals, and anticancer drugs. arborpharmchem.com

One of the key applications of this compound is as a competitive inhibitor for specific enzymes. chemicalbook.com It is particularly useful for isolating, purifying, identifying, and characterizing β-D-galactosidases and galactose oxidase. chemicalbook.com In a notable example of its utility, researchers designed and synthesized biomimetic dye-ligands using this compound to purify galactose oxidase (GAO) from Dactylium dendroides. researchgate.net The resulting affinity adsorbent demonstrated high purifying ability for GAO, highlighting the compound's effectiveness in affinity chromatography. researchgate.net

Furthermore, studies have explored its role in various cellular processes. For example, research has indicated that this compound can compete for binding to the GTP-binding site of transglutaminase 2, an enzyme implicated in various cellular functions. nih.gov

Historical Perspective of its Research Utility

Historically, the utility of this compound in research has been linked to the growing understanding of the roles of carbohydrates in biological systems. The ability to chemically modify sugars and study their interactions with enzymes and other proteins has been a cornerstone of glycobiology. The synthesis and characterization of glycosylamines provided researchers with valuable probes to investigate carbohydrate-related biological processes.

The use of this compound as a tool in enzyme purification and characterization has been a significant aspect of its research history. chemicalbook.comresearchgate.net The development of affinity chromatography techniques utilizing this compound has enabled the isolation of high-purity enzymes, which is essential for detailed structural and functional studies. researchgate.net More recent research has expanded its application to the synthesis of glycoconjugates and as a potential modulator of enzyme activity, reflecting the evolving landscape of glycoscience research. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO5 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6?/m1/s1 |

InChI Key |

WCWOEQFAYSXBRK-SVZMEOIVSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)N)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)N)O)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 Amino 1 Deoxy Beta D Galactose

Classic Synthetic Approaches to Glycosylamines

The formation of glycosylamines, including 1-amino-1-deoxy-beta-D-galactose, from reducing sugars is a fundamental transformation in carbohydrate chemistry. These methods typically involve the reaction of the sugar with an amine, leading to the formation of a glycosylamine linkage.

Amidation Reactions from Reducing Sugars

The direct reaction of a reducing sugar like D-galactose with an amine is a common method for producing glycosylamines. This reaction proceeds through the formation of an unstable Schiff base from the open-chain aldehyde form of the sugar, which then cyclizes to the more stable glycosylamine. rsc.org A variety of amines can be utilized in this synthesis, leading to a diverse range of N-substituted glycosylamines. researchgate.net

One established method involves reacting the reducing sugar with a solution containing aqueous ammonia (B1221849) and ammonium (B1175870) bicarbonate. google.com This approach provides a straightforward route to the parent glycosylamine. Mechanosynthetic approaches, utilizing ball milling under solventless conditions, have also been developed for the efficient and environmentally friendly synthesis of glycosylamines from reducing sugars and various amines with high yields. researchgate.net

The stability of the resulting glycosylamine is a critical factor, as the bond between the amine and the sugar can be hydrolytically labile in aqueous solutions. rsc.org

Optimization of Reaction Conditions for Anomeric Selectivity

Achieving control over the anomeric configuration (α or β) is a significant challenge in glycosylamine synthesis. The β-anomer is often the more thermodynamically stable and, therefore, the predominant product in many equilibrium-controlled reactions. unifi.it However, reaction conditions can be optimized to favor a specific anomer.

Factors influencing anomeric selectivity include the choice of solvent, temperature, and the nature of the reactants and protecting groups. For instance, in glycosylation reactions, the solvent can have a profound effect on the stereochemical outcome, which is not always directly correlated with solvent polarity. chemrxiv.org Machine learning models are being developed to better predict the anomeric selectivity of glycosylation reactions by analyzing a multitude of competing factors. chemrxiv.org

For the synthesis of β-glycosylamines, specific strategies have been developed. One such method involves a nih.govnih.gov-sigmatropic rearrangement of glycals substituted at C-3 with a carbamate (B1207046) group, which for galactal, exclusively yields β-N-glycosides. unifi.it Another approach to obtaining β-glycosyl amides with high stereoselectivity involves the reaction of N-glycosyl-2,4-dinitrobenzenesulfonamides with thioacetic acid and cesium carbonate. nih.gov

Targeted Chemical Modifications and Derivative Synthesis

This compound serves as a valuable intermediate for the synthesis of more complex and functionally diverse molecules.

Glycoconjugate Formation via Amide Linkages

Glycoconjugates, which are carbohydrates linked to other biomolecules like proteins, are crucial in many biological processes. nih.gov this compound is a key precursor for the synthesis of N-linked glycopeptides, where the sugar moiety is attached to an asparagine residue of a peptide chain via an amide bond. nih.gov

The synthesis of these glycoconjugates often involves the coupling of the glycosylamine with an activated aspartic acid derivative. nih.gov Given the relative instability of glycosylamines, which can anomerize in solution, methods that avoid the direct use of anomeric amines are considered advantageous. nih.gov One such strategy is the Staudinger reduction of a glycosyl azide (B81097) to an aza-ylide, which is then acylated to form the β-glycosyl amide. nih.gov

The following table summarizes the yields of β-glycosyl amides prepared from N-glycosyl-2,4-dinitrobenzenesulfonamides:

| Starting Sulfonamide | Product (β-Glycosyl Amide) | Yield (%) |

| 19 | 22 | 81 |

| 20 | 23 | 78 |

| 21 | 24 | 67 |

| 17 | 25 | 75 |

| 18 | 26 | 72 |

This data is based on findings reported in the synthesis of β-glycosyl amides from N-glycosyl dinitrobenzenesulfonamides. nih.gov

Synthesis of Photoswitchable Amino Sugar Derivatives

The incorporation of photoswitchable units into biomolecules allows for the control of their structure and function with light. Azobenzene-based photoswitches are commonly used for this purpose due to their reversible isomerization between the trans and cis forms upon irradiation with specific wavelengths of light. rsc.orgspringernature.com

While the direct synthesis of a photoswitchable derivative of this compound is a specialized area, the general principles involve the synthesis of an amino acid containing a photoswitchable moiety, which can then be coupled to the amino group of the sugar. springernature.com For example, photoswitchable unnatural amino acids have been designed and synthesized for incorporation into enzymes to control their activity with light. biorxiv.org These strategies could be adapted to create novel photoswitchable galactose derivatives for applications in chemical biology and materials science. The synthesis of such compounds would typically involve coupling a photoswitchable carboxylic acid to the anomeric amine of this compound.

Exploration of Amadori Rearrangement Products Derived from Galactose

The Amadori rearrangement is a characteristic reaction of glycosylamines, involving the isomerization of the N-glycoside of an aldose to a 1-amino-1-deoxy-ketose. wikipedia.orgbiosyn.com This reaction is the initial step in the Maillard reaction, which is responsible for the browning and flavor development in cooked foods. researchgate.net

For this compound, the Amadori rearrangement would lead to the formation of N-substituted-1-amino-1-deoxy-D-tagatose derivatives. The study of Amadori rearrangement products derived from D-galactose and various amino acids has provided insights into their structure-reactivity relationships. nih.gov These products are important intermediates in the formation of advanced glycation end-products (AGEs). wikipedia.org

The synthesis of Amadori compounds can be achieved through Lewis acid-catalyzed reactions of β-amino acids with reducing sugars like D-galactose. researchgate.net Research has shown that Amadori compounds can exhibit increased reactivity compared to their parent ketoses due to factors such as higher isomerization rates and increased concentrations of the acyclic keto isomer. nih.gov

| Reactant 1 | Reactant 2 | Amadori Product |

| D-Galactose | L-Alanine | N-(1-deoxy-D-tagatos-1-yl)-L-alanine |

| D-Galactose | L-Phenylalanine | N-(1-deoxy-D-tagatos-1-yl)-L-phenylalanine |

| D-Galactose | L-Proline | N-(1-deoxy-D-tagatos-1-yl)-L-proline |

This table illustrates potential Amadori rearrangement products derived from the reaction of D-galactose with different amino acids, based on analogous reactions with D-glucose. nih.gov

Purity Assessment and Side Product Identification in Synthesis

The purity of this compound is paramount for its application in biological and chemical studies. Various analytical techniques are employed to ascertain the purity and to identify and quantify any by-products formed during its synthesis.

Commonly utilized methods for purity assessment include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Commercial suppliers often indicate a purity of greater than 96% or 98% as determined by TLC. scbt.comsigmaaldrich.com

A prevalent synthetic route to this compound involves the azidonitration of a protected galactal, followed by reduction of the resulting azido (B1232118) group. A key study on the azidonitration of 3,4,6-tri-O-acetyl-D-galactal using ceric ammonium nitrate (B79036) and sodium azide in acetonitrile (B52724) revealed the formation of several isomeric by-products. acs.org

The primary products of this reaction are various isomers of 2-azido-2-deoxypyranosyl nitrates. Following hydrolysis, these intermediates can lead to a complex mixture of products. The major identified by-products from the azidonitration of tri-O-acetyl-D-galactal are detailed below. acs.org It is important to note that these isomeric impurities, differing in the stereochemistry at the anomeric (C-1) and C-2 positions, are likely to be carried through the subsequent reduction step to yield the corresponding aminogalactose isomers.

The reaction yielded a mixture of 2-azido-2-deoxy-D-galactopyranosyl nitrate isomers, with the β-galacto configuration being the most abundant, followed by the α-galacto and α-talo isomers. acs.org Furthermore, after hydrolysis of the reaction mixture, N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine was also isolated, indicating a competing reaction pathway. acs.org

The separation of these closely related isomers presents a significant purification challenge. Chromatographic techniques are essential to isolate the desired β-D-galacto isomer from the other stereoisomers. The presence of these by-products underscores the importance of careful characterization of the final this compound product to ensure its stereochemical purity.

Table 1: Identified By-products in the Synthesis of a this compound Precursor acs.org

| By-product Name | Configuration | Percentage Yield |

|---|---|---|

| 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl nitrate | β-galacto | 53% |

| 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl nitrate | α-galacto | 22% |

| 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-talopyranosyl nitrate | α-talo | 8% |

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| 3,4,6-tri-O-acetyl-D-galactal | |

| Ceric ammonium nitrate | |

| Sodium azide | |

| 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl nitrate | |

| 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl nitrate | |

| 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-talopyranosyl nitrate |

Enzymological Interrogations and Mechanistic Studies of 1 Amino 1 Deoxy Beta D Galactose

Role as a Competitive Enzyme Inhibitor

1-Amino-1-deoxy-beta-D-galactose, also known as β-D-Galactosylamine, is recognized as a competitive inhibitor for enzymes that process D-galactose. medchemexpress.comsigmaaldrich.comvwr.com Its structural similarity to the natural substrate allows it to bind to the enzyme's active site, thereby preventing the substrate from binding and halting the catalytic reaction. This inhibitory function is instrumental in the isolation, purification, and characterization of galactose-processing enzymes like β-D-galactosidase and galactose oxidase. medchemexpress.comsigmaaldrich.comvwr.com

Kinetic studies have demonstrated that this compound is a potent competitive inhibitor of β-D-galactosidase from Escherichia coli. nih.gov The presence of the amino group at the C1 position significantly enhances its binding affinity to the free enzyme compared to its parent sugar, D-galactose. nih.gov Research on related amino sugars has shown inhibition constants (Ki) in the micromolar range for β-D-galactosidases from various sources, including E. coli and Aspergillus wentii, indicating a strong inhibitory effect. nih.gov The formation of the enzyme-inhibitor complex is a relatively rapid process. nih.gov This strong, competitive inhibition makes it a highly effective tool for studying the active site and reaction mechanism of β-D-galactosidase.

This compound also functions as a competitive inhibitor of galactose oxidase, an enzyme that catalyzes the oxidation of the primary alcohol at the C6 position of D-galactose. sigmaaldrich.comcsic.es The compound is frequently used as a tool to help differentiate and characterize galactose oxidase activity. sigmaaldrich.comvwr.com While its role as a competitive inhibitor is well-established in biochemical applications, specific quantitative data on its inhibition kinetics, such as the inhibition constant (Ki) for galactose oxidase, are not extensively detailed in the available research literature. Its utility in this context is primarily for qualitative and purification purposes. sigmaaldrich.com

A key finding in the study of this compound is its vastly superior inhibitory power compared to its parent sugar, D-galactose. For β-D-galactosidase from E. coli, kinetically determined inhibitor constants show that this compound (1-aminogalactopyranose) inhibits the enzyme approximately 300 times more effectively than D-galactose. nih.gov More broadly, amino sugars, in general, tend to be 10 to 30 times more potent as inhibitors of this enzyme than their corresponding parent sugars. nih.gov This dramatic increase in potency highlights the critical role of the C1-amino group in enzyme binding.

Table 1: Comparative Inhibition of E. coli β-D-Galactosidase

| Inhibitor | Relative Inhibitory Potency Compared to Parent Sugar |

|---|---|

| This compound | ~300x greater than D-galactose |

| Other Amino Sugars (general) | 10-30x greater than corresponding parent sugars |

Data sourced from kinetic studies on amino sugar inhibitors. nih.gov

Molecular Basis of Enzyme-Inhibitor Interactions

The enhanced inhibitory capacity of this compound is not merely due to its structural analogy to galactose. The specific chemical properties of the amino group at the anomeric position and its interaction with the enzyme's active site are fundamental to its function.

Analysis of the inhibition of β-D-galactosidase provides critical clues about the enzyme's active site. The anomeric carbon is the carbon atom that was part of the carbonyl group in the straight-chain form of the sugar. In this compound, the amino group is attached to this position. The significantly stronger binding of this amino sugar suggests that the enzyme's active site has a feature that favorably interacts with it. Studies indicate the presence of a negative charge within the active site of β-D-galactosidase, located specifically near the binding position for the anomeric carbon of the galactose substrate. nih.gov This localized negative charge is proposed to play a crucial role in the catalytic mechanism, likely by stabilizing a positively charged intermediate in the reaction pathway. nih.gov

At physiological pH, the amino group of this compound is protonated, carrying a positive charge ( -NH3+). This positive charge is believed to be the primary reason for its potent inhibitory effect on β-D-galactosidase. nih.gov The interaction between the positively charged amino group of the inhibitor and the negatively charged region in the enzyme's active site results in a strong electrostatic attraction, leading to much tighter binding than that of the neutral hydroxyl group of galactose. nih.gov

This hypothesis is supported by several key findings:

Acetylation: When the amino group is acetylated (converted to a neutral acetamido group), the significant inhibitory advantage is completely lost. nih.gov

Neutralization: The presence of a negatively charged group on the inhibitor molecule, which can partially neutralize the positive charge of the amino group, also diminishes the inhibitory potency. nih.gov

These observations strongly suggest that the positive charge on the amino sugar is crucial for its function as a powerful inhibitor. It is theorized that this charge allows the inhibitor to act as an analogue of a positively charged oxonium-carbonium ion, a proposed intermediate in the enzymatic hydrolysis of glycosides. nih.gov

Stabilizing Effects on Transition State Analogs

In the mechanism of β-galactosidases, the cleavage of the glycosidic bond proceeds through a high-energy, transient intermediate known as an oxocarbenium ion-like transition state. This state is characterized by a planar ring conformation and a significant build-up of positive charge at the anomeric carbon (C1). The ability of an inhibitor to mimic this transition state is a hallmark of a highly effective inhibitor.

This compound serves as a powerful mimic of this transition state. At physiological pH, the primary amino group at the C1 position is protonated (—NH3+), conferring a positive charge that directly imitates the charge of the oxocarbenium ion intermediate. This charge and stereochemical similarity allow the compound to bind tightly within the enzyme's active site, effectively competing with the natural substrate. While it does not stabilize a separate transition state analog molecule, the compound itself functions as a transition state analogue, providing insight into the electronic and conformational requirements of the enzymatic reaction. Studies on related enzymes like β-1,4-galactosyltransferase support the concept that the glycosyltransferase reaction mechanism involves a transition state with significant sp2 character at the anomeric center, a feature that the planar, charged amino-sugar effectively mimics. researchgate.net

Applications in Enzyme Characterization and Purification

The inhibitory properties of this compound make it a valuable tool for the isolation and characterization of specific enzymes from complex biological mixtures. sigmaaldrich.commedchemexpress.com

Affinity-Based Separation Techniques

Affinity chromatography is a powerful technique for purifying proteins based on their specific binding interactions. By immobilizing a ligand that the target protein binds to, the protein can be selectively captured from a crude extract while other proteins wash through. This compound (β-D-galactosylamine) can be used as such a ligand for the purification of enzymes like β-D-galactosidase.

In one study, an affinity column prepared using galactosylamine as the ligand was effective in purifying β-galactosidase from E. coli. This single-step affinity chromatography procedure resulted in a significant enrichment of the enzyme with a high recovery rate, demonstrating the technique's efficacy. The adsorbent could also be reused multiple times without a noticeable loss of binding capacity.

| Parameter | Value | Reference |

|---|---|---|

| Purification Fold | 35-fold | sigmaaldrich.com |

| Enzyme Activity Yield | 90% | sigmaaldrich.com |

Differentiation and Characterization of Glycosidases and Oxidases

As a competitive inhibitor, this compound is widely used to identify, differentiate, and characterize β-D-galactosidases and galactose oxidases. sigmaaldrich.commedchemexpress.comglycon-biochem.eu The strength of the inhibition is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity and more potent inhibition. pharmacologycanada.orgebmconsult.com

Different enzymes and even different isoforms of the same enzyme from various sources will exhibit distinct Ki values for the same inhibitor. This differential inhibition allows researchers to distinguish between them. For instance, β-D-galactosylamine was found to be a competitive inhibitor of β-D-galactosidase from bovine liver with a specific Ki value.

| Enzyme | Source | Ki Value (mM) | Reference |

|---|---|---|---|

| β-D-Galactosidase | Bovine Liver | 0.6 |

Furthermore, derivatives of this compound can be used to probe and differentiate enzyme activity. For example, N-bromoacetyl-beta-D-galactosylamine, an irreversible inhibitor derived from galactosylamine, shows different pH dependencies when inhibiting the 'acid' versus the 'neutral' β-galactosidases of human liver, providing a method to distinguish their activity. nih.gov This derivative was also found to inhibit neutral β-glucosidase, suggesting a shared or similar active site structure between the neutral β-galactosidase and β-glucosidase in that tissue. nih.gov

Investigational Probe in Glycosylation Pathways

Glycosylation pathways involve a series of enzymes, including glycosyltransferases and glycosidases, that synthesize and modify complex carbohydrate structures (glycans). nih.gov Probing these pathways with substrate analogues is a key strategy for understanding their function and for developing potential therapeutic agents. nih.gov

Substrate Analogue Studies in Glycosyltransferase Research

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule, which can be a growing glycan chain, a lipid, or a protein. nih.govnih.gov The study of these enzymes often relies on substrate analogues that can act as acceptors or inhibitors to elucidate their specificity and mechanism. nih.govresearchgate.net

This compound is a structural analogue of D-galactose, a common monosaccharide unit transferred by galactosyltransferases. nih.gov In principle, molecules like this could serve as acceptor analogues in glycosyltransferase-catalyzed reactions. However, the primary and well-documented application of this compound in the scientific literature is as a competitive inhibitor for galactose-processing glycosidases and oxidases. sigmaaldrich.commedchemexpress.com Its use as an investigational probe specifically for glycosyltransferases is not as extensively reported. While studies on glycosyltransferases frequently employ various substrate analogues to probe their function, the specific role of this compound in this particular context remains a niche or less-documented area of research. researchgate.netnih.gov

Glycoconjugate and Polymer Conjugation Research Involving 1 Amino 1 Deoxy Beta D Galactose

Covalent Attachment to Biocompatible Polymers

The primary amino group of 1-Amino-1-deoxy-beta-D-galactose serves as a nucleophile, enabling its direct conjugation to polymers containing suitable electrophilic groups. This approach has been successfully applied to both synthetic and natural polymers.

Derivatization of Poly(styrene-co-maleic anhydride)

The biocompatible copolymer poly(styrene-co-maleic anhydride) (SMA) has been a subject of interest for creating glycoconjugates due to the reactivity of its anhydride (B1165640) groups. Researchers have successfully synthesized derivatives by reacting SMA with this compound. The conjugation occurs via the formation of a stable amide bond between the anomeric amino group of the sugar and the anhydride moiety of the copolymer, resulting in a galactosyl-amide branched polymer (SMA-Gal). nih.gov This reaction effectively opens the anhydride ring to form a carboxylic acid and an amide linkage, grafting the galactose unit onto the polymer backbone. nih.govresearchgate.net

Attachment to Alginate and Other Polysaccharides

Alginate, a natural polysaccharide composed of mannuronic and guluronic acid residues, has also been successfully modified using this compound. The covalent linkage is achieved by activating the carboxylic acid groups on the alginate backbone using carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC). nih.gov This activation allows the primary amine of the galactose derivative to form a stable amide bond with the uronic acid residues of the alginate. nih.gov This method creates a substituted polymer with galactose side chains, transforming the properties of the native polysaccharide. nih.gov

Structural Elucidation of Novel Glycoconjugates

A critical aspect of synthesizing glycoconjugates is the thorough characterization of their chemical structure, including the extent and location of sugar substitution.

Determination of Substitution Degree and Pattern

For SMA-based glycoconjugates, the degree of substitution (DS) has been quantified using a combination of colorimetric assays and elemental analysis. nih.gov In one study, a colorimetric assay of the unreacted amino groups and elemental analysis were used to determine that approximately 56% of the available anhydride groups in the SMA polymer had reacted to form the galactosyl-amide derivative. nih.gov

Table 1: Degree of Substitution on Poly(styrene-co-maleic anhydride) Glycoconjugates

| Glycopolymer | Conjugated Amino Sugar | Degree of Anhydride Group Substitution | Reference |

|---|---|---|---|

| SMA-Gal | This compound | 56% | nih.gov |

| SMA-Gluc | 1-Amino-1-deoxy-beta-D-glucose | 54% | nih.gov |

| SMA-Lac | 1-Amino-1-deoxy-beta-D-lactose | 94% | nih.gov |

Functional Aspects of Synthesized Glycoconjugates in Research Models

The addition of galactose moieties to polymer backbones is often intended to mediate specific biological interactions, particularly with liver cells (hepatocytes), which express asialoglycoprotein receptors that recognize and bind galactose.

Research has shown that the functionalization of SMA with this compound significantly enhances the biological activity of the polymer. In a notable study, the resulting SMA-Gal glycoconjugate was tested for its ability to support cell adhesion. The results demonstrated that the galactosylated polymer allowed for the adhesion of HepG2 hepatic cells that was approximately five times greater than that observed on the underivatized, hydrolyzed form of SMA. nih.gov This highlights the critical role of the grafted galactose residue in mediating interactions with specific cell types.

Advanced Analytical and Spectroscopic Characterization of 1 Amino 1 Deoxy Beta D Galactose and Its Derivatives

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for the separation and quantification of 1-amino-1-deoxy-beta-D-galactose from complex mixtures. These methods exploit the physicochemical properties of the molecule to achieve high-resolution separation.

High-Performance Anion-Exchange Chromatography

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and sensitive method for the analysis of carbohydrates, including amino sugars like this compound. youtube.comthermofisher.com This technique offers the significant advantage of direct detection without the need for derivatization, which can be a laborious process. thermofisher.com

At high pH, the hydroxyl groups of carbohydrates become ionized, allowing them to be separated on a strong anion-exchange column. youtube.com The separated analytes are then detected electrochemically by pulsed amperometry, where they are oxidized at the surface of a gold electrode, generating a current proportional to their concentration. youtube.com This method provides high sensitivity, with detection limits often in the low-picomole range. thermofisher.com HPAEC-PAD can effectively separate various carbohydrates, including monosaccharides, disaccharides, oligosaccharides, and amino sugars. youtube.comacs.org The technique has been successfully applied to the analysis of nutritionally relevant sugars in diverse matrices such as food, dietary supplements, and animal feeds. nih.gov

Table 1: HPAEC-PAD System and Conditions for Amino Sugar Analysis

| Parameter | Setting |

|---|---|

| Column | Anion-exchange column (e.g., CarboPac series) |

| Eluent | High pH aqueous solution (e.g., sodium hydroxide) |

| Detection | Pulsed Amperometric Detection (PAD) with a gold electrode |

| Sample Preparation | Minimal, often just dissolution in a suitable solvent. thermofisher.com |

| Key Advantage | No derivatization required, high sensitivity. youtube.comthermofisher.com |

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) presents a rapid and efficient alternative for the analysis of underivatized amino sugars and other carbohydrates. nih.govresearchgate.net This technique separates molecules based on their electrophoretic mobility in a narrow capillary filled with a background electrolyte (BGE).

For the analysis of amino sugars, a high pH BGE is often employed to ensure the analytes are ionized. horiba.com Indirect UV detection is a common approach, where a UV-absorbing component is added to the BGE. horiba.com When the non-absorbing analyte passes the detector, it creates a decrease in absorbance, allowing for its quantification. horiba.com CE methods have been developed for the simultaneous analysis of a range of sugars and amino acids, achieving separation in under 30 minutes with good reproducibility and linearity. nih.govresearchgate.net The technique offers the advantage of requiring only a few microliters of sample. oup.com

Table 2: Typical Capillary Electrophoresis Conditions for Amino Sugar Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, typically 50 µm i.d. oup.com |

| Background Electrolyte (BGE) | High pH buffer (e.g., 20 mM benzoate, 0.5 mM MTAB, pH 12.0) oup.com |

| Applied Voltage | -25 kV oup.com |

| Detection | Indirect UV at 225 nm oup.com |

| Analysis Time | < 30 minutes nih.gov |

Gel Permeation Chromatography for Polymer Conjugates

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight and molecular weight distribution of polymers, including those conjugated with this compound. lcms.czresearchgate.net This information is critical as the molecular weight of a polymer significantly influences its physical and biological properties. lcms.cz

GPC separates molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules can penetrate the pores to varying degrees and therefore have longer retention times. researchgate.net The technique is widely used for the analysis of a broad range of polymers, including those used in drug delivery systems. lcms.cznih.govtechnologynetworks.com For cationic polymers, such as those that might be conjugated with amino sugars, specific conditions like the use of a strong acid in the mobile phase may be required to ensure proper dissolution and prevent interactions with the column material. lcms.cz

Table 3: GPC System for Analysis of Polymer Conjugates

| Parameter | Description |

|---|---|

| Principle | Separation based on molecular size in solution. researchgate.net |

| Columns | Selected based on the molecular weight range and chemical nature of the polymer. sepscience.com |

| Mobile Phase | A solvent that dissolves the polymer conjugate without causing degradation. researchgate.net |

| Detection | Commonly Refractive Index (RI) or Light Scattering detectors. lcms.cz |

| Key Output | Molecular weight averages (Mn, Mw) and polydispersity index (PDI). researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives at the atomic level.

Proton NMR (¹H NMR) for Structural Assignment

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule, allowing for the assignment of its structure. In the ¹H NMR spectrum of D-galactosamine hydrochloride, a mixture of anomers is often observed. chemicalbook.com The signals for the anomeric protons (H-1) of the α and β forms typically appear at distinct chemical shifts. The other protons of the sugar ring and the exocyclic hydroxymethyl group also give rise to a complex pattern of signals that can be assigned through various 1D and 2D NMR experiments. hmdb.cahmdb.caresearchgate.net The coupling constants between adjacent protons provide valuable information about their dihedral angles, which helps in determining the stereochemistry of the molecule. slu.se

Table 4: Experimental ¹H NMR Chemical Shifts for D-Galactosamine Hydrochloride

| Proton | Chemical Shift (ppm) |

|---|---|

| A | 5.480 |

| B | 4.894 |

| C | 4.15 |

| D | 4.082 |

| E | 4.02 |

| F | 3.976 |

| G | 3.909 |

| J | 3.78 to 3.76 |

| K | 3.477 |

| L | 3.177 |

Note: The spectrum represents a mixture of anomers with the solvent signal suppressed. Assignments are partial. chemicalbook.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Table 5: Predicted ¹³C NMR Chemical Shifts for N-Acetyl-D-galactosamine

| Atom No. | 2D Chemical Shift (ppm) |

|---|---|

| 1 | 95.3 |

| 2 | 54.4 |

| 3 | 71.3 |

| 4 | 72.8 |

| 5 | 77.2 |

| 6 | 63.8 |

| 7 | 178.2 |

| 8 | 25.1 |

Note: Predicted spectrum for the N-acetylated derivative. np-mrd.org

Vibrational and Electronic Spectroscopy

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chirality and conformation of molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule like this compound, which possesses multiple chiral centers, CD spectroscopy provides valuable insights into its stereochemistry and the conformation of its pyranose ring.

While specific CD spectral data for this compound is not extensively documented in publicly available literature, the behavior of the parent molecule, D-galactose, and its derivatives offers a strong basis for understanding its chiroptical properties. Studies on D-galactose and N-acetyl-D-galactosamine reveal that the CD spectra in the far-UV region are sensitive to the conformation of the carbohydrate backbone. nih.gov The presence of the amino group at the C-1 position in this compound is expected to introduce a new chromophore that will contribute to the CD spectrum, allowing for the sensitive detection of conformational changes around the anomeric center.

The binding of galactosamine derivatives to proteins, such as lectins, can induce significant changes in the CD spectrum. nih.govnih.gov These changes can be monitored to provide information on the binding process and the conformational adjustments of both the sugar and the protein upon complexation. For instance, difference CD spectra, obtained by subtracting the spectrum of the free molecule from that of the complex, can highlight the specific contributions of the interacting residues and the sugar at the binding site. nih.gov

Table 1: Expected CD Spectral Features for this compound and its Derivatives

| Spectral Region | Chromophore | Expected Information |

| Far-UV (<240 nm) | Amide (in N-acyl derivatives), Hydroxyl, Amino | Secondary structure of derivatives, pyranose ring conformation. |

| Near-UV (250-300 nm) | Aromatic groups (in derivatives) | Tertiary structure and local environment of aromatic side chains in derivatives. |

This table is generated based on established principles of CD spectroscopy and data from related galactose derivatives.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules (fluorophores). While this compound itself is not intrinsically fluorescent, its derivatives can be readily labeled with fluorescent tags. This approach is widely used to track the molecule in various biological and chemical systems.

The primary amino group of this compound serves as a convenient handle for chemical modification with a variety of fluorescent dyes. These derivatization strategies enable the study of its interactions and localization with high sensitivity. The choice of the fluorescent label can be tailored to the specific application, with considerations for quantum yield, excitation and emission wavelengths, and environmental sensitivity.

Furthermore, the synthesis of derivatives incorporating fluorescent moieties can provide insights into their structural and dynamic properties. nih.gov For example, changes in the fluorescence emission spectrum (e.g., wavelength shift, intensity change) of a derivatized galactosamine can indicate alterations in its local environment, such as binding to a protein or insertion into a membrane.

Table 2: Common Fluorescent Labels for Derivatization of Amino Sugars

| Fluorescent Label | Typical Excitation (nm) | Typical Emission (nm) | Key Features |

| Fluorescein isothiocyanate (FITC) | ~495 | ~519 | High quantum yield, pH sensitive. |

| Dansyl chloride | ~335 | ~518 | Environmentally sensitive emission. |

| N-hydroxysuccinimide (NHS) esters | Varies with dye | Varies with dye | Reactive towards primary amines. |

This table provides examples of common fluorescent labels and their general properties.

Surface Analysis Techniques for Intermolecular Interactions

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For this compound, also known as β-D-galactopyranosylamine, a crystal structure analysis has been performed, providing the necessary data for a Hirshfeld analysis. nih.gov The crystal structure is orthorhombic, with the space group P2(1)2(1)2(1). nih.gov The conformation of the molecule in the crystal is the 4C1(D) chair form. nih.gov

A key feature of the crystal packing is the extensive network of hydrogen bonds. The Hirshfeld surface analysis would reveal the relative contributions of different types of intermolecular contacts, such as O-H···O, N-H···O, and C-H···O hydrogen bonds, as well as weaker van der Waals interactions. A surprising finding from the crystallographic study was that the amino group acts as a strong acceptor for an O-H···N hydrogen bond but does not participate as a donor in the crystal structure. nih.gov

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The shape and features of the fingerprint plot are characteristic of the types of interactions present. For instance, sharp spikes are indicative of strong hydrogen bonds.

Table 3: Crystallographic Data for β-D-Galactopyranosylamine nih.gov

| Parameter | Value |

| Molecular Formula | C₆H₁₃NO₅ |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 7.703 |

| b (Å) | 7.788 |

| c (Å) | 12.645 |

| Z | 4 |

This data is essential for generating a Hirshfeld surface analysis.

By analyzing the Hirshfeld surface, researchers can gain a deeper understanding of the forces that govern the crystal packing of this compound, which in turn influences its physical properties such as solubility and stability.

Computational and Theoretical Studies on 1 Amino 1 Deoxy Beta D Galactose

Computational and theoretical chemistry provide powerful tools to understand the structure, properties, and interactions of molecules like 1-amino-1-deoxy-beta-D-galactose at an atomic level. These methods complement experimental findings, offering insights into dynamic processes and electronic characteristics that are often difficult to observe directly.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

1-Amino-1-deoxy-beta-D-galactose, also known as β-D-galactosamine, has served as a pivotal compound in biochemical and medical research. sigmaaldrich.comscbt.com A significant area of its application has been in the study of liver function and pathology. Researchers have frequently used galactosamine to induce a well-characterized model of hepatitis and liver failure in rodents. researchgate.netwikipedia.orgnih.gov This model is valuable because it mimics aspects of human drug-induced liver disease by depleting uridine (B1682114) triphosphate (UTP) and interfering with essential metabolic pathways like glycogen (B147801) synthesis, leading to hepatocyte damage. wikipedia.org This has provided a fundamental tool for investigating the mechanisms of liver injury, cell death, and the potential of hepatoprotective agents. researchgate.nettaylorandfrancis.com

Beyond its role as a hepatotoxin in research, β-D-galactosamine and its derivatives are crucial for studying carbohydrate-protein interactions, particularly the asialoglycoprotein receptor (ASGP-R) on hepatocytes. nih.gov The N-acetylated form, N-acetyl-D-galactosamine (GalNAc), is a key component of glycoproteins and is integral to biological processes like cell adhesion and signaling. ontosight.ainih.gov Its high affinity for the ASGP-R has been exploited to develop targeted drug delivery systems, where conjugating therapeutic agents to GalNAc facilitates their specific uptake by liver cells. ahajournals.org This strategy has shown promise in delivering nucleotide medicines, such as siRNAs and antisense oligonucleotides, for treating liver-associated diseases. ahajournals.org Furthermore, the compound serves as a competitive inhibitor for enzymes like β-D-galactosidase, aiding in their isolation, purification, and characterization. sigmaaldrich.comvwr.com

Unaddressed Research Questions and Emerging Areas

Despite decades of research, several questions regarding this compound remain. The precise mechanisms by which its administration leads to fulminant hepatitis, beyond UTP depletion, are still being fully elucidated, particularly the interplay with inflammatory mediators like TNF-α. wikipedia.orgnih.gov While the galactosamine-induced liver injury model is well-established, its full utility as a model for related conditions like hepatorenal syndrome is an area requiring further investigation. nih.gov

An emerging area of significant interest is the role of galactosamine in the microbial world. Recent studies have identified galactosamine as a key and exclusive component of the extracellular polymeric substances (EPS) that form microbial biofilms. nih.govoup.com This discovery challenges previous assumptions and positions galactosamine as a potential biomarker for microbial EPS in environmental samples like soil, shifting focus from microbial necromass to the contribution of these biofilms to soil organic carbon. taylorandfrancis.comnih.gov Further research is needed to understand why galactosamine is integral to the EPS matrix of diverse bacteria and fungi and what specific structural or functional roles it plays in biofilm integrity and function. nih.govoup.com

Additionally, while the focus has been heavily on liver toxicity, the broader systemic effects and potential extrahepatic targets of galactosamine are not completely understood. Exploring these could reveal new biological roles or toxicological concerns. The development of advanced analytical methods could also help in detecting and quantifying galactosamine and its metabolites in various biological systems with greater precision, opening new avenues for research. mdpi.com

Potential for Novel Applications in Glycoengineering and Mechanistic Enzymology

The unique properties of this compound and its derivatives present significant opportunities in glycoengineering and the study of enzyme mechanisms. In glycoengineering, the goal is to control the glycosylation of therapeutic proteins to enhance their efficacy. nih.gov The N-acetylated form, GalNAc, is a fundamental building block in this field. The ability to incorporate GalNAc and its derivatives into glycoproteins allows for the creation of molecules with improved stability, solubility, and targeted delivery. nih.govnih.gov Future applications could involve the chemoenzymatic synthesis of complex, custom-designed glycans containing galactosamine to produce homogenous glycoproteins for therapeutic use. nih.govnih.gov For instance, glycoengineered yeast strains are being developed to produce proteins with human-like galactosylated N-glycans, which is crucial for the bioactivity of many therapeutic proteins like antibodies. nih.gov

In mechanistic enzymology, β-D-galactosamine serves as a valuable tool. As a known competitive inhibitor of β-galactosidases, it can be used to probe the active sites of these enzymes. sigmaaldrich.comvwr.com By synthesizing various derivatives of galactosamine with modifications at different positions, researchers can systematically study the binding requirements and catalytic mechanisms of galactosidases and other galactose-processing enzymes. nih.gov For example, studies using derivatives have provided insights into the importance of specific hydroxyl and N-substituent groups for binding to the hepatocyte Gal/GalNAc receptor. nih.gov This approach can lead to the design of highly specific and potent enzyme inhibitors for therapeutic or research purposes. Furthermore, understanding how enzymes like β-galactosidase hydrolyze lactose (B1674315) into glucose and galactose has direct applications in the food industry for producing lactose-free products and in biotechnology for biofuel production. nih.govresearchgate.netresearchgate.net

Q & A

Q. What established methods ensure high stereochemical purity in the synthesis of 1-Amino-1-deoxy-beta-D-galactose?

The synthesis typically involves reductive amination of β-D-galactose using ammonia or ammonium salts under controlled pH conditions. Protecting groups like acetyl or benzyl are employed to prevent unwanted side reactions at the anomeric carbon. Enzymatic approaches, such as galactose dehydrogenase-mediated oxidation (EC 1.1.1.48), can also generate intermediates for subsequent amination . Purification via column chromatography (e.g., silica gel or ion-exchange resins) and recrystallization ensures stereochemical integrity, with yields validated by chiral HPLC or polarimetry .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) confirms the absence of residual protecting groups and the β-anomeric configuration. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight, while high-performance liquid chromatography (HPLC) with evaporative light scattering or charged aerosol detection assesses purity (>98%). X-ray crystallography may resolve ambiguous stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activities of this compound across studies?

Contradictions often arise from variations in:

- Purity and stability : Degradation products (e.g., oxidized forms) may confound results. Regular stability testing under storage conditions (e.g., -20°C, desiccated) is essential.

- Cell model specificity : Activity in apoptosis (e.g., caspase-3 activation) may differ between cancer cell lines (e.g., HeLa vs. MCF-7) due to glycosylation pathway heterogeneity.

- Dosage and exposure time : Pilot dose-response curves (0.1–10 mM) and time-course assays (24–72 hrs) are recommended to identify optimal conditions .

Q. What experimental strategies enhance the stability of this compound in glycoconjugate vaccine formulations?

To prevent hydrolysis of the glycosidic bond:

- Chemical modification : Introduce methyl or sulfate groups at the C-2 or C-6 positions to sterically hinder enzymatic cleavage.

- Conjugation chemistry : Use reductive amination or click chemistry (azide-alkyne cycloaddition) to link the sugar to carrier proteins (e.g., CRM197).

- Formulation buffers : Phosphate-buffered saline (pH 7.4) with 0.01% sodium azide or lyophilization with trehalose improves long-term stability. In vitro assays (e.g., ELISA) monitor antigenic epitope retention post-conjugation .

Q. How does this compound interact with lectin receptors in immune signaling pathways?

Mechanistic studies involve:

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to galectin-3 or macrophage galactose-type lectin (MGL).

- Knockdown models : siRNA silencing of target lectins in dendritic cells, followed by cytokine profiling (IL-6, TNF-α) via multiplex assays.

- Molecular docking simulations : Predict hydrogen bonding and hydrophobic interactions using software like AutoDock Vina, validated by mutagenesis (e.g., W181A in galectin-3) .

Q. What metabolic labeling approaches utilize this compound to track glycosylation in live cells?

Azide- or alkyne-functionalized analogs enable bioorthogonal tagging via Staudinger ligation or copper-free click chemistry. Pulse-chase experiments with fluorescent probes (e.g., Cy5-azide) visualize temporal galactosylation patterns in Golgi compartments. LC-MS/MS identifies labeled glycoproteins, while competitive inhibition with free galactose confirms specificity .

Methodological Considerations

Q. How should researchers design controls to validate the specificity of this compound in enzyme inhibition assays?

- Negative controls : Use D-glucosamine or non-amino sugars (e.g., D-galactose) to rule out nonspecific inhibition.

- Positive controls : Include known inhibitors (e.g., galactose-1-phosphate for galactokinase).

- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with/without the compound to distinguish competitive vs. noncompetitive inhibition .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

- Rodent models : Intravenous administration (5–20 mg/kg) in Sprague-Dawley rats, with plasma clearance monitored via LC-MS.

- Tissue distribution : Radiolabeled (¹⁴C) compound autoradiography in liver, kidney, and brain sections.

- Metabolite profiling : Urine and feces analysis identifies degradation products (e.g., galactonic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.